3-(oxolan-3-yloxy)propanoic acid
Description
3-(Oxolan-3-yloxy)propanoic acid is a carboxylic acid derivative featuring a propanoic acid backbone substituted with an oxolane (tetrahydrofuran) ring via an ether linkage at the third carbon. Its molecular formula is C₇H₁₂O₄, with a calculated molecular weight of 160.17 g/mol. This compound is primarily utilized as a building block in organic synthesis, as evidenced by its inclusion in commercial catalogs for pharmaceutical and chemical research . Its structure suggests moderate polarity due to the carboxylic acid group and ether oxygen, enabling hydrogen bonding and solubility in polar solvents.
Properties
CAS No. |
1488273-23-9 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxolan-3-yloxy)propanoic acid typically involves the reaction of oxolane derivatives with propanoic acid or its derivatives. One common method is the etherification of 3-hydroxypropanoic acid with oxolane-3-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(oxolan-3-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkage can be targeted in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxolane-3-carboxylic acid or oxolane-3-one.
Reduction: Formation of 3-(oxolan-3-yloxy)propanol.
Substitution: Introduction of various functional groups such as halides, amines, or alkyl groups.
Scientific Research Applications
3-(oxolan-3-yloxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(oxolan-3-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
The following table summarizes key structural and functional attributes of 3-(oxolan-3-yloxy)propanoic acid and related compounds:
Structural and Functional Analysis
Oxygen-Containing Rings vs. Linear Chains
- Oxolane vs. Dioxolane Rings: The oxolane ring in this compound is a five-membered ether ring with one oxygen atom, while 3-(1,3-dioxolan-2-yl)propanoic acid () contains a dioxolane ring with two oxygen atoms. The dioxolane ring increases electron density and stability, making the latter compound less reactive toward acid hydrolysis .
- Branched vs. Cyclic Substituents: Compounds like 3-[3-(Propan-2-yloxy)phenyl]propanoic acid () feature a linear isopropoxy group, which enhances lipophilicity compared to the cyclic oxolane substituent. This difference impacts membrane permeability in biological systems.
Bioactivity and Reactivity
- Synthetic Utility: 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid () is tailored for halogenation and hydrazone formation due to its sulfonamide group, whereas this compound may favor nucleophilic substitutions at the ether linkage .
Acidity and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
